Artemisinic acid is a natural product found in Artemisia annua, Artemisia carvifolia, and other organisms with data available.
Artemisinic acid
CAS No.: 80286-58-4
Cat. No.: VC21335265
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 80286-58-4 |
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Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid |
Standard InChI | InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 |
Standard InChI Key | PLQMEXSCSAIXGB-SAXRGWBVSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O |
Canonical SMILES | CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O |
Chemical Properties and Structure
Artemisinic acid possesses a complex molecular structure with the chemical formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol . Its IUPAC name is 1R,2,3,4R,4aS,5,6,8aR-octahydro-4,7-dimethyl-α-methylene-1-naphthaleneacetic acid . The compound features a methylene group and a carboxylic acid functional group attached to a partially saturated naphthalene ring system with methyl substituents .
In terms of physical and chemical properties, artemisinic acid appears as a crystalline solid with a UV/Vis absorption maximum at 333 nm . The compound exhibits varying solubility in different solvents, which affects its extraction and purification processes. Artemisinic acid demonstrates good solubility in organic solvents but limited solubility in aqueous media, as detailed in Table 1.
Table 1: Solubility Properties of Artemisinic Acid
Solvent | Approximate Solubility |
---|---|
Ethanol | 16 mg/ml |
DMSO | 10 mg/ml |
DMF | 20 mg/ml |
PBS (pH 7.2, 1:1 with DMF) | 0.5 mg/ml |
Artemisinic acid is chemically reactive due to its carboxylic acid group and unsaturated bonds, making it valuable for various chemical transformations, particularly in the semi-synthetic production of artemisinin .
Biological Sources and Extraction
Natural Sources
Artemisinic acid is predominantly found in Artemisia annua L. (sweet wormwood), a plant native to Asia but now cultivated worldwide due to its medicinal value . The compound accumulates in the glandular trichomes of the plant, which are specialized structures on the leaf surface that produce and store various secondary metabolites . While A. annua remains the primary natural source, artemisinic acid has been reported in other Artemisia species as well, though typically in lower concentrations .
Extraction Methods
Traditional extraction of artemisinic acid from plant material involves several approaches including solvent extraction using organic solvents such as ethanol, methanol, or hexane . The extraction efficiency depends on various factors including solvent choice, temperature, extraction time, and plant material preparation. Purification typically involves chromatographic techniques to separate artemisinic acid from other plant constituents .
The limited and variable natural supply of artemisinic acid from plant sources has led to the development of alternative production methods, including metabolic engineering approaches in microbial hosts, which will be discussed in subsequent sections .
Mechanism of Action
Effects on Adipocyte Differentiation
One of the most well-documented biological activities of artemisinic acid is its ability to inhibit adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells (hAMSCs) . Research has demonstrated that artemisinic acid (50-400 μM) decreases triglyceride levels and glycerol-3-phosphate dehydrogenase (GPDH) activity in hAMSCs in a dose-dependent manner . At a concentration of 200 μM, artemisinic acid significantly inhibits the differentiation of preadipocytes into mature adipocytes .
This anti-adipogenic effect is particularly relevant in the context of obesity research, as dysregulated adipocyte differentiation and function contribute to the development of obesity and associated metabolic disorders . The ability of artemisinic acid to modulate adipocyte differentiation suggests potential applications in managing obesity and metabolic syndrome .
Molecular Pathways
At the molecular level, artemisinic acid exerts its effects through multiple signaling pathways and transcription factors involved in adipogenesis. Studies have shown that artemisinic acid reduces the expression of key adipogenic transcription factors, including:
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Peroxisome proliferator-activated receptor gamma (PPAR γ), a master regulator of adipogenesis
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CCAAT/enhancer-binding protein alpha (C/EBP α), a late adipogenic factor
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CCAAT/enhancer-binding protein delta (C/EBP δ), an early adipogenic factor
Notably, artemisinic acid selectively reduces C/EBP δ expression without affecting C/EBP β levels, indicating specificity in its action . The mechanism underlying the artemisinic acid-mediated reduction in C/EBP δ expression involves inhibition of Jun N-terminal kinase (JNK) activity .
Furthermore, artemisinic acid downregulates several PPAR γ target genes, including:
The compound also reduces the expression of adipogenesis-associated genes such as glucose transporter-4 and vascular endothelial growth factor . Additionally, artemisinic acid has been shown to decrease C/EBP α and 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase mRNA expression, thereby inhibiting cholesterol synthesis and melanogenesis .
Production Methods
Semi-synthetic Production
To address the limitations of natural extraction, significant efforts have been made to develop semi-synthetic production methods for artemisinic acid and subsequently artemisinin . A major breakthrough in this area was the engineering of yeast (Saccharomyces cerevisiae) strains capable of producing artemisinic acid through fermentation .
This process involved several key steps:
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Discovery and characterization of A. annua genes encoding artemisinic acid biosynthetic enzymes
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Engineering yeast metabolism through synthetic biology approaches to enable artemisinic acid production
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Development of efficient fermentation processes for high-yield artemisinic acid production
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Establishment of chemical methods to convert artemisinic acid to artemisinin
Semi-synthetic artemisinin production using this approach entered commercial production in 2013, providing a more reliable and potentially more cost-effective source of this important antimalarial drug .
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